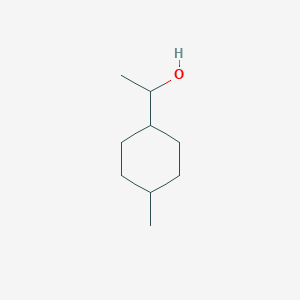

1-(4-Methylcyclohexyl)ethanol

Description

1-(4-Methylcyclohexyl)ethanol is a secondary alcohol featuring a cyclohexane ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound is synthesized via hydrogenation of 1-(4-methylphenyl)ethanone (), yielding a saturated cyclohexane backbone.

This alcohol is primarily utilized in fragrance and flavor industries due to its fruity and floral odor profile (). Its stability and moderate polarity make it suitable for applications in organic synthesis, particularly in esterification reactions to produce derivatives like 2-methyl-2-[1-(4-methylcyclohexyl)ethoxy]propyl propanoate, which retains aromatic qualities ().

Structure

3D Structure

Properties

CAS No. |

18446-93-0 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)ethanol |

InChI |

InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |

InChI Key |

KAUADGCMTGZSPE-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(C)O |

Canonical SMILES |

CC1CCC(CC1)C(C)O |

Other CAS No. |

18446-94-1 18446-93-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(4-Isopropylcyclohexyl)ethanol (Mugetanol)

- Molecular Formula : C₁₁H₂₂O

- Substituents : 4-Isopropyl group (bulkier than methyl).

- Properties: The isopropyl group increases steric hindrance, reducing volatility compared to 1-(4-Methylcyclohexyl)ethanol. Mugetanol is widely used in perfumery for its muguet (lily-of-the-valley) scent ().

- Key Difference: Enhanced hydrophobicity due to the branched isopropyl group, influencing solubility in non-polar matrices.

(4-Tert-Butylcyclohexyl)methanol

- Molecular Formula : C₁₁H₂₂O

- Substituents : 4-Tert-butyl group (highly bulky).

- Properties : The tert-butyl group significantly elevates steric effects, leading to higher melting and boiling points compared to the methyl-substituted analog. Used in polymer stabilizers and specialty solvents ().

- Key Difference : Greater thermal stability but reduced reactivity in esterification due to steric constraints.

4-Methylenecyclohexanemethanol

- Molecular Formula : C₈H₁₄O

- Substituents : 4-Methylene group (unsaturated cyclohexane).

- Properties: The double bond introduces reactivity, making it prone to oxidation and addition reactions. Less stable than saturated analogs like this compound ().

- Key Difference: Potential for polymerization or degradation under oxidative conditions.

1-(4-Methylcyclohexyl)ethanone

- Molecular Formula : C₉H₁₆O

- Functional Group : Ketone instead of alcohol.

- Used as an intermediate in pharmaceutical synthesis ().

- Key Difference : Reduced hydrogen-bonding capacity limits solubility in polar solvents.

Physicochemical and Application Comparisons

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Group | Boiling Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₈O | 142.24 | 4-Methyl, hydroxymethyl | Not reported | Fragrances, ester synthesis |

| 1-(4-Isopropylcyclohexyl)ethanol | C₁₁H₂₂O | 170.29 | 4-Isopropyl | Not reported | Perfumery (muguet scent) |

| (4-Tert-Butylcyclohexyl)methanol | C₁₁H₂₂O | 170.29 | 4-Tert-butyl | >250 | Polymer stabilizers |

| 4-Methylenecyclohexanemethanol | C₈H₁₄O | 126.20 | 4-Methylene | Not reported | Reactive intermediates |

| 1-(4-Methylcyclohexyl)ethanone | C₉H₁₆O | 140.22 | 4-Methyl, ketone | ~210 | Pharmaceutical intermediates |

Toxicity and Environmental Impact

- This compound: Limited toxicity data, but structurally related 4-Methyl-1-cyclohexanemethanol and its metabolites have been studied for environmental persistence. Substituted cyclohexanols generally exhibit moderate aquatic toxicity ().

- Nitrosourea Derivatives: Degradation of trans-4-methylcyclohexyl-containing nitrosoureas produces alkylating agents like 2-chloroethanol, highlighting the influence of substituents on degradation pathways ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.